
4-(3-Hydroxypropyl)morpholine
概要
説明
4-(3-Hydroxypropyl)morpholine is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, the synthesis of aluminium tris(4-morpholinyl-8-hydroxyquinoline) involves the use of morpholine as a starting material, indicating the versatility of morpholine derivatives in forming complex structures with potential applications in photoluminescence . Another example is the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, which was achieved by cyclization reaction, reduction, and acidification, showcasing a method with high yield and easy operation . Additionally, the synthesis of N-substituted O-(3-amino-2-hydroxypropyl)oximes of morpholine derivatives demonstrates the potential for creating compounds with biological activities such as local anesthetic and antiaggregating properties .
Molecular Structure Analysis
Morpholine derivatives often adopt a chair conformation, which is a stable configuration for six-membered rings. This conformation is observed in compounds such as 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride, where the morpholine unit is almost ideal in its chair form . The chair conformation is also seen in 4-(2-carboxyethyl)morpholin-4-ium chloride, which is an intermediate for synthesizing biologically active heterocyclic compounds .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including cycloaddition, as seen in the synthesis of 2-hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-ones, where iodine and zinc dust promote the formation of C-C, C-N, and C-O bonds in a one-pot synthesis . The ability to introduce functional groups such as the active drug fragment morpholine into molecules is crucial for the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be quite diverse. For example, the photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline) show a blue shift and a higher photoluminescence quantum yield compared to its pristine counterpart, which could be beneficial for optoelectronic applications . Theoretical studies on compounds like 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one provide insights into their structural and physicochemical properties, which are essential for understanding their reactivity and potential uses .
Case Studies
Several case studies highlight the potential applications of morpholine derivatives. The discovery of a non-nitrogen containing morpholine isostere in the development of novel inhibitors of the PI3K-AKT-mTOR pathway is a significant advancement in medicinal chemistry . The synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides demonstrate the potential of morpholine derivatives in cancer therapy . Lastly, the synthesis of indeloxazine hydrochloride and its derivatives, which exhibit antidepressive and cerebral-activating properties, showcases the therapeutic relevance of morpholine-based compounds .
科学的研究の応用
Stereospecific Synthesis in Medicinal Chemistry
- Stereospecific Synthesis of Substituted Sulfamidates : Morpholine is a key heterocyclic moiety in medicinal chemistry due to its ability to enhance pharmacokinetic and pharmacodynamic properties of pharmaceuticals. A study by Stojiljkovic et al. (2022) focused on the synthesis of optically pure 3-hydroxymethylmorpholine building blocks, vital for developing enantiomerically pure morpholine derivatives (Stojiljkovic et al., 2022).
Material Science Applications
- Thermally Stable Polyurethane Foams : Zarzyka et al. (2018) explored the synthesis and properties of polyols with oxamidoester groups derived from N-substituted morpholine-2,3-dione derivatives. These compounds are used in producing rigid polyurethane foams with high thermal stability and mechanical strength, suitable for heat-insulating materials (Zarzyka et al., 2018).
Organometallic Chemistry
- Synthesis and Complexation with Palladium and Mercury : Singh et al. (2000) reported the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II), presenting new insights into organometallic chemistry involving morpholine derivatives (Singh et al., 2000).
Pharmaceutical Research
- Antibacterial Screening and DNA Cleavage : Mali et al. (2019) synthesized a compound involving 4-morpholino-1,2,5-thiadiazol-3-ol, demonstrating its antibacterial inhibition and DNA cleavage potential, suggesting its application in medicinal fields (Mali et al., 2019).
Catalysis
- Catalysis in Chemical Synthesis : A study by Pansuriya et al. (2009) highlighted the use of morpholine as a catalyst in the formation of spiro 2-amino-3-cyanopyrano(3,2-c)chromene derivatives, showcasing its role in facilitating chemical reactions (Pansuriya et al., 2009).
Kinase Inhibition
- PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere with potential applications as a dual inhibitor in the PI3K-AKT-mTOR pathway, highlighting its significance in kinase inhibition (Hobbs et al., 2019).
特性
IUPAC Name |
3-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-1-2-8-3-6-10-7-4-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSLWJLGAGPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196160 | |
| Record name | 4-Morpholinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)morpholine | |
CAS RN |
4441-30-9 | |
| Record name | 3-Morpholino-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Hydroxypropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

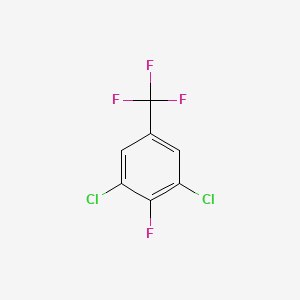
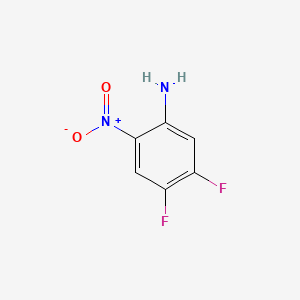
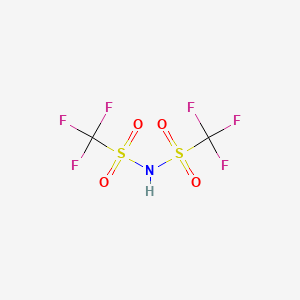
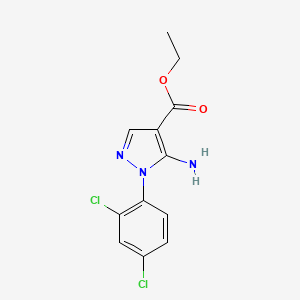
![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
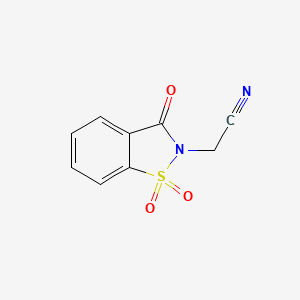
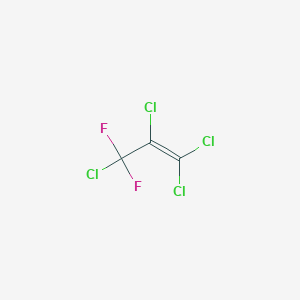
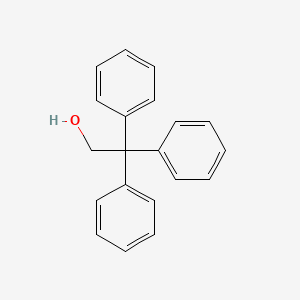
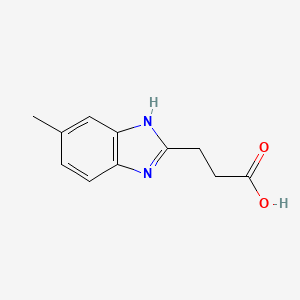
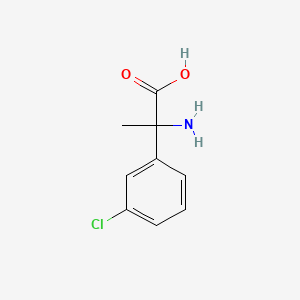
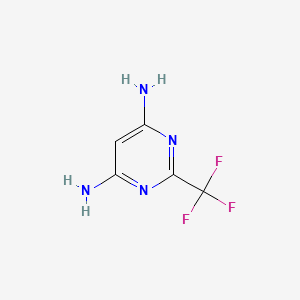
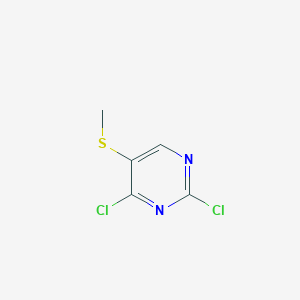
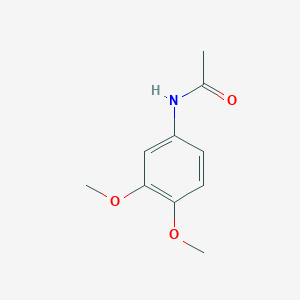
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)